molecular formula C10H7NO3 B11907894 7-Acetylindoline-2,3-dione

7-Acetylindoline-2,3-dione

Cat. No.: B11907894
M. Wt: 189.17 g/mol
InChI Key: SZVXVUDNHABKCW-UHFFFAOYSA-N
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Description

7-Acetylindoline-2,3-dione is a chemical compound with the molecular formula C10H7NO3 It is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylindoline-2,3-dione typically involves the reaction of indoline derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Acetylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms of indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various indoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 7-Acetylindoline-2,3-dione involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions.

Comparison with Similar Compounds

Uniqueness: 7-Acetylindoline-2,3-dione stands out due to its specific acetyl group at the 7-position, which imparts unique chemical properties and reactivity

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

7-acetyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H7NO3/c1-5(12)6-3-2-4-7-8(6)11-10(14)9(7)13/h2-4H,1H3,(H,11,13,14)

InChI Key

SZVXVUDNHABKCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC(=O)C2=O

Origin of Product

United States

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